5-Fluoro-2-fenilpiridina

Descripción general

Descripción

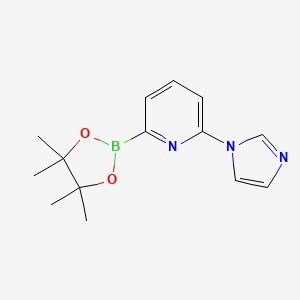

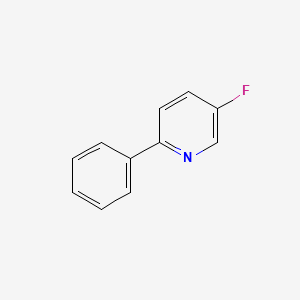

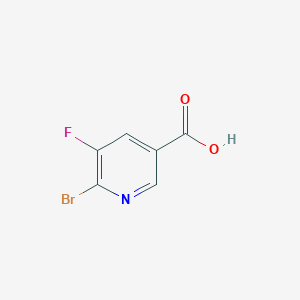

5-Fluoro-2-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 g/mol . The compound is an off-white solid at room temperature .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 5-Fluoro-2-phenylpyridine, has been a topic of interest in recent literature . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

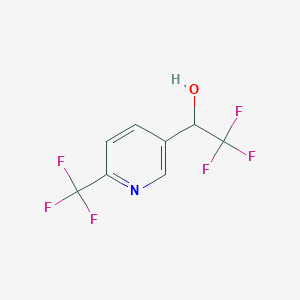

The molecular structure of 5-Fluoro-2-phenylpyridine includes a pyridine ring attached to a phenyl group and a fluorine atom . The InChI code for this compound is InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H .Physical and Chemical Properties Analysis

5-Fluoro-2-phenylpyridine is an off-white solid at room temperature . It has a molecular weight of 173.19 g/mol . The compound has a topological polar surface area of 12.9 Ų and a complexity of 154 .Aplicaciones Científicas De Investigación

Aplicaciones insecticidas y pesticidas

5-Fluoro-2-fenilpiridina: los derivados se han estudiado por su potencial como insecticidas. La estructura del compuesto permite la síntesis de varios derivados que exhiben alta actividad biológica contra plagas como Mythimna separata y Aphis craccivora . Estos derivados se sintetizan mediante reacciones como el acoplamiento cruzado de Suzuki-Miyaura, que puede conducir a insecticidas nuevos y efectivos.

Química medicinal

En el ámbito de la medicina personalizada, las pirimidinas fluoradas, que comparten una similitud estructural con This compound, se utilizan para tratar el cáncer. La alta electronegatividad del átomo de flúor y su baja propensión a la formación de enlaces de hidrógeno hacen que estos compuestos sean particularmente útiles en aplicaciones medicinales .

Química agrícola

This compound: forma parte del esqueleto químico de los compuestos utilizados en la agricultura. Sus derivados se han incorporado a herbicidas, fungicidas y reguladores del crecimiento de las plantas, contribuyendo a la protección de los cultivos y al control de las especies vegetales no deseadas .

Ciencia de los materiales

Este compuesto sirve como intermedio en la síntesis de materiales con propiedades específicas. Por ejemplo, se puede utilizar para crear compuestos que forman parte de intermedios químicos avanzados, contribuyendo al desarrollo de nuevos materiales con características deseadas .

Química industrial

En entornos industriales, This compound participa en la síntesis de moléculas complejas a través de reacciones como el acoplamiento de Suzuki. Estos procesos son cruciales para crear intermedios utilizados en diversas aplicaciones industriales, incluida la fabricación de polímeros y otros productos químicos a gran escala .

Química analítica

El compuesto se utiliza en métodos analíticos como RMN, HPLC, LC-MS y UPLC. Es un estándar o compuesto de referencia importante en la calibración y validación de instrumentos analíticos, asegurando la precisión y fiabilidad de los análisis químicos .

Direcciones Futuras

The future directions in the study of 5-Fluoro-2-phenylpyridine and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications . The development of new synthetic methods and the study of their biological activity could be areas of future research .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 5-fluoro-2-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

Fluoropyridines are known for their potential as imaging agents for various biological applications .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-phenylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound’s structure enhances its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, affecting their function .

Cellular Effects

5-Fluoro-2-phenylpyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cell damage. Additionally, 5-Fluoro-2-phenylpyridine can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-2-phenylpyridine involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 5-Fluoro-2-phenylpyridine can interact with DNA and RNA, leading to changes in gene expression. The fluorine atom in the compound’s structure enhances its binding affinity to nucleic acids, potentially disrupting their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-phenylpyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to 5-Fluoro-2-phenylpyridine in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cellular function .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-phenylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of 5-Fluoro-2-phenylpyridine can be toxic, leading to liver and kidney damage in animal models .

Metabolic Pathways

5-Fluoro-2-phenylpyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The presence of the fluorine atom in the compound’s structure can influence its metabolic stability and reactivity .

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-phenylpyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of 5-Fluoro-2-phenylpyridine within cells can also be influenced by its interaction with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-phenylpyridine is influenced by its chemical structure and interactions with cellular components. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications can direct 5-Fluoro-2-phenylpyridine to these specific locations, affecting its activity and function. The fluorine atom in the compound’s structure can enhance its ability to penetrate cellular membranes and reach its target sites .

Propiedades

IUPAC Name |

5-fluoro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEJQSMOUITDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673493 | |

| Record name | 5-Fluoro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512171-81-2 | |

| Record name | 5-Fluoro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)

![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)